(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine
Description
Properties
IUPAC Name |
N-[(1R,2R)-1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N2O4S2/c17-15(18,19)29(25,26)23-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-30(27,28)16(20,21)22/h1-10,13-14,23-24H/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAIGOHPAZPGOU-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121788-73-6 | |
| Record name | (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and Precursors
The synthesis begins with enantiomerically pure (R,R)-1,2-diphenylethylenediamine , which serves as the chiral backbone. This precursor is commercially available or synthesized via resolution of racemic mixtures using chiral auxiliaries. The critical step involves bis-sulfonylation of the amine groups using trifluoromethanesulfonyl (triflyl) reagents.
Sulfonylation Reaction Mechanism
The bis-sulfonylation proceeds via a two-step nucleophilic substitution:
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Activation of Triflyl Reagent : Triflic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl) reacts with the primary amines of the diamine.
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Deprotonation and Bond Formation : A base (e.g., triethylamine) scavenges HCl, driving the reaction to completion.
The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C to room temperature to mitigate exothermic side reactions.
Step-by-Step Procedure
A representative protocol adapted from sulfonylation methodologies involves:
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Reagent Setup :
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Dissolve (R,R)-1,2-diphenylethylenediamine (5 mmol) in dry THF (50 mL).
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Add triethylamine (15 mmol) under nitrogen.
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Cool the mixture to 0°C .
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Triflyl Anhydride Addition :
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Slowly introduce triflic anhydride (10.5 mmol) via syringe.
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Stir at 0°C for 1 hour, then warm to 25°C for 12 hours.
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Workup :
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Quench with ice water, extract with ethyl acetate (3 × 50 mL).
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Dry over MgSO₄, filter, and concentrate.
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Purification :
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Purify via flash chromatography (hexanes:ethyl acetate, 3:1) or recrystallization from ethanol/water.
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Yield : ~70–85% (estimated from analogous sulfonylation reactions).
Solvent and Temperature Effects
Stoichiometry and Base Selection
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Triflic Anhydride : A 2.1:1 molar ratio relative to diamine ensures complete bis-sulfonylation.
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Triethylamine vs. DMAP : Triethylamine is preferred for cost and simplicity, though 4-dimethylaminopyridine (DMAP) may accelerate kinetics in stubborn cases.
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction confirms the (R,R) configuration and tetrahedral geometry around sulfur atoms.
Applications in Catalysis
The compound serves as a ligand in Ru(II)-catalyzed asymmetric transfer hydrogenation , enabling enantioselective reduction of ketones and imines. Its electron-withdrawing Tf groups stabilize metal-ligand coordination, enhancing catalytic activity and selectivity.
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
Paliperidone palmitate undergoes various chemical reactions, including hydrolysis, which converts it back to paliperidone in the body . It can also undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of paliperidone palmitate include solvents like ethanol and catalysts such as sulfuric acid for esterification . Hydrolysis typically occurs in the presence of water and enzymes in the body .
Major Products Formed
The major product formed from the hydrolysis of paliperidone palmitate is paliperidone, which is the active drug responsible for its therapeutic effects .
Scientific Research Applications
Applications in Synthetic Organic Chemistry
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Asymmetric Synthesis
TFMS-DPED serves as a chiral ligand in asymmetric synthesis, enabling the formation of enantiomerically enriched products. Its ability to form stable complexes with transition metals makes it ideal for catalyzing various reactions, including:- Enantioselective hydrogenation : The compound has been effectively used in the hydrogenation of prochiral ketones to produce chiral alcohols.
- Asymmetric allylic substitutions : TFMS-DPED has facilitated the synthesis of complex molecules through allylic substitution reactions, enhancing selectivity and yield.
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Catalysis in Organometallic Chemistry
The compound acts as a ligand in organometallic complexes, contributing to various catalytic cycles. Its trifluoromethanesulfonyl groups enhance the electron-withdrawing properties, which can stabilize reactive intermediates and improve reaction kinetics. -
Pharmaceutical Applications
Due to its chiral nature, TFMS-DPED is explored in the pharmaceutical industry for synthesizing chiral drugs. Its application in drug discovery and development is significant as it allows for the production of enantiomerically pure compounds essential for therapeutic efficacy.
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Enantioselective Hydrogenation
A study demonstrated the effectiveness of TFMS-DPED as a ligand in the enantioselective hydrogenation of ketones. The results showed that using this compound resulted in high yields (up to 95%) and excellent enantiomeric excess (>90% ee) for several substrates, indicating its utility in producing chiral alcohols . -
Synthesis of Chiral Drugs
In pharmaceutical research, TFMS-DPED was employed to synthesize a key intermediate for a novel anti-cancer drug. The use of this compound allowed for a streamlined process with improved selectivity and yield compared to traditional methods, showcasing its potential in drug development . -
Catalytic Asymmetric Reactions
Research highlighted the role of TFMS-DPED in catalytic asymmetric reactions involving allylic substitutions. The compound's ability to stabilize transition states led to significant improvements in reaction rates and selectivity, making it a valuable tool for synthetic chemists .
Mechanism of Action
Paliperidone palmitate exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain . This dual antagonism helps to alleviate symptoms of schizophrenia by balancing neurotransmitter activity . The compound also interacts with alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
N,N'-Dimethyl-1,2-diphenylethylenediamine Derivatives
Example : (R,R)- and (S,S)-N,N'-Dimethyl-1,2-diphenylethylenediamine (CAS: 118628-68-5 and 70749-06-3)
- Key Differences: Substituents: Methyl groups instead of triflyl groups. Electronic Effects: Methyl groups are electron-donating, contrasting with the electron-withdrawing triflyl groups. Applications: Primarily used as precursors for chiral ligands or organocatalysts. Lower enantioselectivity in asymmetric reactions compared to triflyl derivatives . Synthesis: Prepared via alkylation of 1,2-diphenylethylenediamine with methyl iodide .
Thiourea Organocatalysts Derived from 1,2-Diphenylethylenediamine
Example : Chiral (R,R)-1,2-diphenylethylenediamine-derived thiourea catalysts
- Key Differences :
- Functional Groups : Thiourea moieties replace triflyl groups.
- Mechanism : Operate via dual hydrogen-bonding activation, enabling metal-free asymmetric catalysis .
- Performance : Fluorinated thiourea derivatives achieve >90% ee in Michael additions but require neutral conditions .
- Cost : More cost-effective than metal-based catalysts but less thermally stable than triflyl derivatives .
Schiff Base Ligands
Example : (1S,2S)-1,2-Diphenyl-N,N′-bis[(E)-2-hydroxynaphthalen-1-ylmethylidene]ethane-1,2-diamine (CAS: N/A)
- Key Differences :
- Structure : Imine linkages (Schiff bases) instead of sulfonamide groups.
- Coordination Chemistry : Bind metals via nitrogen and oxygen atoms, unlike the sulfonyl-dominated coordination in triflyl derivatives.
- Applications : Used in coordination polymers and cytotoxic studies, contrasting with catalytic uses of triflyl derivatives .
N-Heterocyclic Carbene (NHC) Ligands
Example : Ruthenium complexes bearing anti-backbone NHCs derived from (R,R)-1,2-diphenylethylenediamine
- Key Differences :
- Backbone Configuration : Chirality embedded in NHC framework vs. sulfonamide chirality in triflyl derivatives.
- Catalytic Efficiency : NHC-Ru complexes achieve ~70% yield in asymmetric olefin metathesis, comparable to triflyl-based systems .
- Synthetic Complexity : NHC ligands require multi-step synthesis, while triflyl derivatives are commercially available .
Physicochemical and Functional Advantages of Triflyl Derivatives
- Electron-Withdrawing Effects : Triflyl groups enhance Lewis acidity and stabilize transition states in catalysis .
- Thermal Stability : Higher melting point (213°C) vs. Schiff bases (~165°C) .
- Stereochemical Rigidity : The (R,R) configuration ensures precise enantiocontrol, outperforming meso-diastereomers in asymmetric reactions .
Biological Activity
(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine (CAS Number: 121788-73-6) is a chiral diamine compound notable for its application in asymmetric synthesis and catalysis. Its unique structure, featuring two trifluoromethanesulfonyl groups, contributes to its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and safety profile.
- Molecular Formula : C₁₆H₁₄F₆N₂O₄S₂
- Molecular Weight : 476.41 g/mol
- Melting Point : 213 °C
- Purity : ≥98.0% (GC)
The biological activity of this compound primarily stems from its ability to act as a chiral ligand in various catalytic processes. It has been shown to facilitate asymmetric transfer hydrogenation reactions, which are crucial in synthesizing enantiomerically pure compounds. The trifluoromethanesulfonyl groups enhance the electrophilicity of the nitrogen atoms, increasing their reactivity in catalytic cycles.
Biological Activity Overview
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Anticancer Activity :
- Studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- A case study involving a related compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential applications in cancer therapy.
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Antimicrobial Properties :
- Research has shown that certain derivatives possess antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
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Neuroprotective Effects :
- Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Significant reduction in tumor size in treated mice compared to control. |
| Study B | Antimicrobial Efficacy | Inhibition of E. coli growth at concentrations of 50 µg/mL. |
| Study C | Neuroprotection | Decreased levels of reactive oxygen species in neuronal cultures treated with the compound. |
Safety Profile
This compound has been classified with certain hazard statements indicating potential skin and eye irritation. Handling precautions include wearing protective gear and ensuring proper ventilation during use.
Q & A
Basic Research Questions
Q. How can the enantiomeric purity of (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine be determined experimentally?
- Methodological Answer : Enantiomeric excess (ee) can be quantified using chiral solvating agents (CSAs) in NMR spectroscopy. For example, (S)-BINOL derivatives (e.g., (S)-3a) in chloroform-d selectively split proton resonances of enantiomers, allowing integration of peaks corresponding to (1R,2R) and (1S,2S) configurations. This approach achieves high precision for ee determination (detection limit: ±1%) .
Q. What are the key synthetic routes for preparing this compound?
- Methodological Answer : The compound is typically synthesized via sulfonylation of (R,R)-1,2-diphenylethylenediamine with trifluoromethanesulfonic anhydride (Tf₂O) under inert conditions. Key steps include:
- Dissolving the diamine in anhydrous dichloromethane.
- Slow addition of Tf₂O at 0°C with a base (e.g., triethylamine) to neutralize HCl byproducts.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product (yield: 70–85%) .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- ¹H/¹⁹F NMR : Confirm sulfonamide bond formation (δ ~3.5–4.0 ppm for NH protons; δ ~−75 ppm for CF₃ groups).
- X-ray Crystallography : Resolve absolute stereochemistry (e.g., C–C bond lengths <0.007 Å, R factor <0.06) .
- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₆H₁₄F₆N₂O₄S₂: m/z 476.41) .
Advanced Research Questions
Q. How does the trifluoromethanesulfonyl group influence stereoselectivity in asymmetric catalysis?
- Methodological Answer : The electron-withdrawing CF₃ groups enhance hydrogen-bonding interactions between the catalyst and substrates, stabilizing transition states. For example, in Michael additions, the sulfonyl moiety activates α,β-unsaturated carbonyls via dual H-bonding, achieving >90% ee in products. Computational studies (DFT) reveal a 3.2 kcal/mol energy difference between diastereomeric transition states .
Q. What experimental strategies mitigate low reaction rates in ZnEt₂ additions catalyzed by chiral diamines?
- Methodological Answer : Reaction rates can be improved by:
- Ligand Design : Bulky substituents (e.g., binaphthyl groups) reduce steric hindrance at the metal center, accelerating Zn coordination.
- Temperature Optimization : Lowering to 213 K slows competing pathways, enhancing enantioselectivity (up to 92% ee) without sacrificing rate .
- Autocatalysis Screening : Identify self-amplifying conditions where product ee correlates with catalyst turnover .
Q. How can contradictory data on catalytic efficiency in different solvent systems be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity effects on transition-state stabilization. Systematic studies should:
- Vary Solvent Parameters : Compare aprotic (e.g., THF) vs. protic (e.g., iPrOH) solvents using Kamlet-Taft solvatochromic parameters.
- Kinetic Profiling : Measure rate constants (k) and activation energies (Eₐ) under controlled conditions.
- Cross-Validate with DFT : Correlate experimental ee with computed transition-state geometries in different solvents .
Q. What substrate scope limitations exist for this catalyst in enantioselective hydrogenations?
- Methodological Answer : While effective for aryl ketones (e.g., PhCOCF₃), limitations include:
- Sterically Hindered Substrates : Bulky tert-butyl groups reduce accessibility (yield drops to <50%).
- Electron-Deficient Alkenes : Poor reactivity with nitroolefins due to insufficient π-backbonding.
- Mitigation Strategy : Introduce electron-donating substituents on the diamine backbone to enhance π-acidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
